molecular formula C14H13N3O B6299212 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde CAS No. 2368871-25-2

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde

Cat. No.: B6299212
CAS No.: 2368871-25-2
M. Wt: 239.27 g/mol
InChI Key: GJOYUXADTZQCRX-UHFFFAOYSA-N
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Description

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is a complex organic compound belonging to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazoquinoline core fused with a dimethylamino group and a carbaldehyde functional group. The imidazo[1,5-a]quinoline moiety is known for its significant biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde are NK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including cell signaling, neurotransmission, and regulation of mood and cognition.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is synthesized via an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions . The compound then binds to its targets, leading to changes in their activity and function .

Biochemical Pathways

The affected pathways involve the decarboxylation of α-amino acids and the cyclization of 2-methyl quinolines . These pathways lead to the synthesis of the compound, which then interacts with its targets. The downstream effects include changes in cell signaling and neurotransmission, potentially leading to alterations in mood and cognition .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets. For example, interaction with NK1 receptor ligands could influence cell signaling, while interaction with phosphodiesterase 10A could affect neurotransmission . The compound has also been associated with potential antimicrobial activity and antitumor effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under metal-free conditions suggests it may be sensitive to the presence of certain metals . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .

Future Directions

Future research in the field of imidazo[1,5-a]quinolines, including “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde”, may focus on developing more environmental-friendly methodologies with readily available starting materials . Additionally, these compounds are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde typically involves a multi-step process. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazoquinoline product . The reaction conditions often include the use of iodine as a catalyst and mild heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography are employed to isolate the final product as a pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-16(2)14-15-11(9-18)13-8-7-10-5-3-4-6-12(10)17(13)14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOYUXADTZQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2N1C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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